molecular formula C12H18N2O2 B2919733 N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide CAS No. 2094162-45-3

N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide

Cat. No.: B2919733
CAS No.: 2094162-45-3
M. Wt: 222.288
InChI Key: VZXJEERPPNGRKK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanomethyl group, a cyclopropyl ring, and an oxane (tetrahydropyran) ring, making it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amine group reacts with cyanoacetic acid derivatives under specific conditions . Another method includes the radical cyanomethylation via vinyl azide cascade-fragmentation, which involves the addition of a radical to a vinyl azide reagent, triggering a cascade-fragmentation mechanism .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its oxane ring and cyclopropyl group provide a unique scaffold for further chemical modifications and applications in diverse fields.

Properties

IUPAC Name

N-(cyanomethyl)-4-cyclopropyl-N-methyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(7-6-13)11(15)12(10-2-3-10)4-8-16-9-5-12/h10H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXJEERPPNGRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1(CCOCC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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